1-Benzyl-4,6-dimethylpiperidin-3-one
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Overview
Description
1-Benzyl-4,6-dimethylpiperidin-3-one is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 4 and 6 positions of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,6-dimethylpiperidin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4,6-dimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,6-dimethylpiperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various benzyl or piperidine derivatives.
Scientific Research Applications
1-Benzyl-4,6-dimethylpiperidin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-4,6-dimethylpiperidin-3-one can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidin-4-one: Similar structure but with different substitution pattern on the piperidine ring.
1-Benzyl-4-methylpiperidin-3-one: Lacks the additional methyl group at the 6 position.
1-Benzyl-3,3-dimethylpiperidin-4-amine: Contains an amine group instead of a ketone.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-4,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C14H19NO/c1-11-8-12(2)15(10-14(11)16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
LLKQSLKJBCYCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(CC1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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